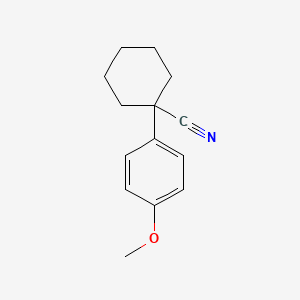

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Description

Research Significance and Context of Cyclohexanecarbonitrile (B123593) Derivatives

Cyclohexanecarbonitrile and its derivatives are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. google.com These compounds serve as versatile intermediates in the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The cyclohexane (B81311) ring provides a three-dimensional scaffold that can be functionalized in various ways, while the nitrile group offers a reactive handle for further chemical transformations.

The primary research significance of cyclohexanecarbonitrile derivatives lies in their utility as precursors to compounds with potential therapeutic applications. For instance, they are instrumental in the synthesis of certain pharmaceuticals, underscoring their importance in drug discovery and development pipelines.

Overview of Related Chemical Scaffolds in Medicinal Chemistry

In the broader context of medicinal chemistry, the structural motifs present in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile are found in numerous bioactive molecules. The methoxyphenyl group, for example, is a common feature in many approved drugs and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov This group can affect how a drug is absorbed, distributed, metabolized, and excreted (ADME), and can also play a role in how it binds to its biological target. nih.govresearchgate.net

The cyclohexyl moiety provides a non-planar, lipophilic scaffold that can be crucial for establishing effective interactions with biological receptors. The strategic combination of these scaffolds—the cyclohexanecarbonitrile core and the methoxyphenyl substituent—highlights a key approach in modern drug design, where molecular frameworks are carefully selected and modified to achieve desired therapeutic effects.

Detailed Research Findings

While specific, in-depth research focusing solely on the synthesis and characterization of this compound is not extensively detailed in publicly available literature, its role as a crucial intermediate is well-established, particularly in the synthesis of the antidepressant drug Venlafaxine. The synthesis of a closely related precursor, 1-(cyano-(4-methoxyphenyl) methyl cyclohexanol (B46403), has been described, which is typically formed by the reaction of 4-methoxyphenyl (B3050149) acetonitrile (B52724) with cyclohexanone (B45756). researchgate.netresearchgate.net This suggests a probable synthetic route for this compound.

Table 2: Predicted Spectral Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons of the phenyl ring, and the aliphatic protons of the cyclohexane ring. |

| ¹³C NMR | Resonances for the carbon atoms of the methoxy group, the aromatic ring, the cyclohexane ring, the nitrile carbon, and the quaternary carbon. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

The academic interest in this compound is therefore less on the compound in isolation and more on its pivotal position within multi-step synthetic pathways that lead to valuable pharmaceutical products.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXUSXSQFVWPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189802 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36263-51-1 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36263-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036263511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36263-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7BW6G2DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 1 4 Methoxyphenyl Cyclohexanecarbonitrile and Its Analogues

Established Synthetic Pathways to Cyclohexanecarbonitrile (B123593) Cores

The formation of the cyclohexanecarbonitrile scaffold is a foundational aspect of synthesizing the target molecule and its derivatives. Several classical and modern organic reactions are employed to construct this core structure, often starting from readily available cyclohexanone (B45756).

Strecker Synthesis Approaches for Cyclohexanecarbonitrile Derivatives

The Strecker synthesis is a well-established, multicomponent reaction for producing α-aminonitriles from a ketone or aldehyde. masterorganicchemistry.comnumberanalytics.comwikipedia.org In the context of cyclohexanecarbonitrile derivatives, the synthesis commences with cyclohexanone. The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by a cyanide ion. masterorganicchemistry.com

The general mechanism involves two main stages. masterorganicchemistry.com First, the ketone (cyclohexanone) reacts with ammonia (B1221849) to form a cyclohexanimine. This step is often catalyzed by a mild acid. masterorganicchemistry.com Subsequently, a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), adds to the imine, forming the α-aminonitrile, 1-aminocyclohexanecarbonitrile. masterorganicchemistry.comorganic-chemistry.org This product serves as a versatile intermediate for further derivatization.

Table 1: Variants of the Strecker Synthesis for α-Aminonitriles

| Starting Material | Amine Source | Cyanide Source | Key Intermediate | Product Type |

|---|---|---|---|---|

| Cyclohexanone | Ammonia (NH₃) | KCN / HCN | Cyclohexanimine | α-Aminonitrile |

| Cyclohexanone | Primary Amine | TMSCN | N-Substituted Imine | N-Substituted α-Aminonitrile |

| Aldehyde | Ammonium Chloride (NH₄Cl) | NaCN | Iminium ion | α-Aminonitrile |

This table illustrates common combinations of reactants used in Strecker-type reactions to generate various α-aminonitrile derivatives.

This method is significant because it efficiently creates the crucial quaternary carbon center—a carbon atom bonded to four other non-hydrogen atoms. wikipedia.org The resulting α-aminonitrile can then be further modified to introduce the desired aryl group or other functionalities.

Grignard Reagent Mediated Syntheses of Aryl Cyclohexanecarbonitrile Compounds

Grignard reagents provide a powerful method for forming carbon-carbon bonds, which is essential for attaching the 4-methoxyphenyl (B3050149) group to the cyclohexyl core. vaia.com A common strategy involves the reaction of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, with cyclohexanone. vaia.comchegg.com This nucleophilic addition to the carbonyl carbon yields the tertiary alcohol, 1-(4-methoxyphenyl)cyclohexan-1-ol. vaia.com

Following the formation of the tertiary alcohol, the hydroxyl group must be replaced with a nitrile group. This can be a challenging step due to the sterically hindered nature of the tertiary carbon. chemistrysteps.com One approach is to convert the alcohol into a good leaving group, such as a halide or tosylate, followed by nucleophilic substitution with a cyanide salt. chemistrysteps.com However, elimination reactions can compete with the desired substitution. tandfonline.com

An alternative application of Grignard reagents is their reaction directly with nitriles. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com In this scenario, a Grignard reagent adds to the nitrile's electrophilic carbon to form an imine anion intermediate. libretexts.org Subsequent aqueous workup hydrolyzes this intermediate to a ketone. masterorganicchemistry.comlibretexts.org While this method is highly effective for ketone synthesis, it is a less direct pathway to the target 1-(4-methoxyphenyl)cyclohexanecarbonitrile but is relevant for the synthesis of related ketone analogues.

Table 2: Grignard-Based Approaches to Aryl Cyclohexane (B81311) Derivatives

| Grignard Reagent | Electrophile | Intermediate Product | Final Product Class |

|---|---|---|---|

| 4-Methoxyphenylmagnesium bromide | Cyclohexanone | 1-(4-Methoxyphenyl)cyclohexan-1-ol | Tertiary Alcohol |

| Cyclohexylmagnesium bromide | 4-Methoxybenzonitrile | Imine anion | Aryl Cyclohexyl Ketone |

| Phenylmagnesium bromide | Cyclohexanecarbonitrile | Imine anion | Phenyl Cyclohexyl Ketone |

This table outlines different synthetic routes utilizing Grignard reagents to form key intermediates for aryl cyclohexanecarbonitrile synthesis.

One-Pot Synthetic Protocols for Cyclohexanecarbonitrile Scaffolds

One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates. researchgate.net These strategies are particularly effective for constructing complex structures like substituted cyclohexanecarbonitriles. nih.govnih.gov

For example, a four-component reaction can be designed to generate nitrile-substituted all-carbon quaternary centers. acs.org Such a reaction might involve a ketone (like cyclohexanone), an amine, a cyanide source, and another reactant to build the desired complexity in a single operation. These reactions often proceed through a cascade of elementary steps, with the final product being formed in an irreversible step. researchgate.net Cobalt-catalyzed MCRs have been developed to create quaternary centers bearing nitriles through C-H bond activation and subsequent additions. nih.govnih.gov

Advanced Synthetic Transformations and Derivatization

Beyond creating the basic framework, advanced synthetic methods are employed to control stereochemistry and modify the functional groups of the target molecule and its analogues.

Stereoselective Synthesis and Chiral Resolution of Analogues

The creation of this compound results in a quaternary stereocenter, meaning it can exist as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively. Catalytic enantioselective cyanation is a key strategy, where a chiral catalyst directs the addition of a cyanide group to an imine or related substrate. acs.orgacs.org Chiral thiourea (B124793) derivatives have been shown to be effective organocatalysts for the enantioselective cyanosilylation of ketones, a related transformation. nih.gov

Recent advances have focused on developing novel chiral catalysts to address the challenge of synthesizing Cα-tetrasubstituted α-chiral nitriles. acs.org These methods often involve the enantioselective cyanation of ketimines, which are imines derived from ketones. researchgate.net

Alternatively, if a racemic mixture (an equal mixture of both enantiomers) is produced, it can be separated through chiral resolution. google.com This can be achieved by reacting the racemic aminonitrile with a chiral resolving agent, such as (-)-dibenzoyl-tartaric acid, to form diastereomeric salts. google.com These salts have different physical properties and can be separated by methods like fractional crystallization. Enzymatic methods also offer a powerful route for the dynamic kinetic resolution of α-aminonitriles to yield enantiomerically pure α-amino acids. researchgate.net

Functional Group Interconversions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, enhancing the synthetic utility of this compound. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, converts it directly to a carboxylic acid, yielding 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid. libretexts.orggoogle.com

Alkaline Hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, initially forms a carboxylate salt. chemguide.co.ukchemistrysteps.com Subsequent acidification is required to produce the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts the nitrile to a primary amine, 1-(1-(4-methoxyphenyl)cyclohexyl)methanamine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemguide.co.ukinfinitylearn.comcommonorganicchemistry.com

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) also reduces the nitrile to a primary amine. chemguide.co.ukcommonorganicchemistry.com

Table 3: Key Functional Group Interconversions of the Nitrile Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Reduction | H₂, Metal Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |

This table summarizes the principal transformations of the nitrile group in aryl cyclohexanecarbonitrile derivatives, providing pathways to other important classes of compounds.

Derivatization via Nucleophilic Substitution and Condensation Reactions

The chemical reactivity of this compound is largely dictated by its nitrile functional group. This group is highly polar and serves as a key site for a variety of chemical transformations, including nucleophilic substitution and condensation reactions, allowing for the derivatization of the parent molecule into other functional compounds. ontosight.ai

Nucleophilic substitution reactions are a common pathway for modifying this compound. libretexts.orgyoutube.com The nitrile group can undergo reduction using various reducing agents to produce amines or, under specific conditions, aldehydes and primary alcohols. researchgate.net These transformations are crucial as they convert the cyano group into other valuable functional groups that can be used for further synthesis. researchgate.net

Condensation reactions also play a vital role in the derivatization of this structure. For instance, related precursors such as (4-methoxy-phenyl)-acetonitrile can undergo condensation with cyclohexanone to yield cyclohexylidene-(4-methoxy-phenyl)-acetonitrile. google.com Another relevant example is the Darzen's condensation, where chloro-(4-methoxy-phenyl)-acetonitrile reacts with cyclohexanone in the presence of a base to form an epoxide, specifically 2-(4-methoxy-phenyl)-1-oxa-spiro-[2.5]octane-2-carbonitrile. google.com Such reactions demonstrate the potential for creating complex molecular architectures from the basic methoxyphenyl cyclohexane framework. Three-component condensation reactions involving cyclohexanone, malononitrile, and various amines are also a known strategy for synthesizing complex heterocyclic scaffolds, highlighting the versatility of the cyclohexane and nitrile moieties in multicomponent reaction schemes. researchgate.net

Catalytic Oxidation Processes Relevant to Methoxyphenyl Cyclohexane Structures

The cyclohexane ring within the methoxyphenyl cyclohexane structure is susceptible to oxidation, a process of significant industrial importance. Catalytic oxidation of cyclohexane is a primary method for producing cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil, which are key intermediates for manufacturing adipic acid and caprolactam—precursors to Nylon-6 and Nylon-6,6. mdpi.com Research into heterogeneous catalysis for this reaction aims to enhance catalyst stability and reusability, overcoming the limitations of existing homogeneous systems. mdpi.com

Various catalytic systems have been developed for the selective oxidation of cyclohexane. These processes often utilize molecular oxygen or peroxides as the oxidant under controlled conditions to maximize the yield of desired products while minimizing side reactions. researchgate.netrsc.org The efficiency of these processes depends on the catalyst, oxidant, solvent, temperature, and pressure.

Below is a table summarizing research findings on different catalytic systems for cyclohexane oxidation, which are relevant to the potential oxidation of methoxyphenyl cyclohexane structures.

| Catalyst System | Oxidant | Temperature | Conversion (%) | Selectivity for Cyclohexanol & Cyclohexanone (%) | Source |

| Ti₇₀Zr₁₀Co₂₀ alloy | O₂ | 150 °C | 6.8 | 90.4 | researchgate.net |

| Cr-MIL-101 (MOF) | O₂ | 150 °C | 10.2 | >99 | rsc.org |

| Fe-MIL-101 (MOF) | tert-butyl hydroperoxide | 80 °C | 33.1 | >99 | rsc.org |

| CuO–ZnO | H₂O₂ | Not Specified | 88.2 | 100 (86% Cyclohexanone, 14% Cyclohexanol) | researchgate.net |

| TiZrCo alloys | O₂ | Not Specified | 92.2 (Cyclohexene) | 57.6 (for 2-cyclohexen-1-one) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

These studies demonstrate that high selectivity for the desired ketone and alcohol products can be achieved through careful selection of catalysts and reaction conditions. researchgate.netrsc.orgresearchgate.net The development of efficient and recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) like Cr- and Fe-MIL-101, represents a significant advancement in sustainable chemical production. rsc.org

Industrial Synthesis and Pharmaceutical Intermediates

This compound and its structural analogues are valuable intermediates in industrial synthesis, particularly for the production of pharmaceuticals and complex organic molecules.

Utility as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, forming the structural core of many pharmaceuticals, natural products, and agrochemicals. ossila.com Molecules like this compound serve as versatile building blocks for the synthesis of these complex structures.

The reactivity of the nitrile group is central to its utility in forming heterocyclic rings. It can act as an electrophile or be transformed into other reactive groups. For example, the nitrile group can participate in cycloaddition reactions or condensation reactions with difunctional molecules to construct a wide array of heterocyclic systems, such as pyridines, triazoles, and imidazoles. The presence of both the cyclohexane ring and the methoxyphenyl group offers additional points for functionalization, allowing for the creation of diverse and complex molecular scaffolds. ontosight.aiossila.com

Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular architecture of compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In proton NMR, the chemical environment of each hydrogen atom is mapped. For 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, the spectrum would display characteristic signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, and the aliphatic protons of the cyclohexane (B81311) ring. The aromatic protons typically appear as two distinct doublets in the downfield region (around 6.8-7.5 ppm) due to the para-substitution pattern. The methoxy group's singlet would be observed further upfield (around 3.8 ppm), while the complex multiplets for the ten cyclohexane protons would reside in the aliphatic region (typically 1.2-2.2 ppm).

¹³C NMR: Carbon NMR provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the quaternary carbon of the cyclohexyl ring, the nitrile carbon, the carbons of the aromatic ring (including the ipso, ortho, meta, and para positions relative to the cyclohexyl group), the methoxy carbon, and the carbons of the cyclohexane ring. The nitrile carbon (C≡N) is particularly characteristic, appearing significantly downfield (around 120-125 ppm).

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to OCH₃) | ~6.9 | Doublet |

| ¹H NMR | Aromatic H (meta to OCH₃) | ~7.4 | Doublet |

| ¹H NMR | Methoxy H (-OCH₃) | ~3.8 | Singlet |

| ¹H NMR | Cyclohexane H (-CH₂-) | 1.2 - 2.2 | Multiplet |

| ¹³C NMR | Nitrile C (-C≡N) | 120 - 125 | - |

| ¹³C NMR | Aromatic C (quaternary, various) | 114 - 160 | - |

| ¹³C NMR | Methoxy C (-OCH₃) | ~55 | - |

| ¹³C NMR | Cyclohexane C (quaternary, C1) | ~45 | - |

| ¹³C NMR | Cyclohexane C (-CH₂-) | 25 - 40 | - |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit key absorption bands confirming its structure. A sharp, medium-intensity peak around 2230-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The presence of the aromatic ring is indicated by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The ether linkage of the methoxy group would produce a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Finally, the aliphatic C-H bonds of the cyclohexane ring would show strong stretching absorptions in the 2950-2850 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclohexyl C-H | 2950 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2230 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | ~1250 | Strong |

| C-O Stretch (Symmetric) | Aryl-Alkyl Ether | ~1040 | Strong |

Mass Spectrometry (GC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other components before entering the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process often leads to predictable fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with various fragment ion peaks that help in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography. It typically protonates the analyte to form a pseudomolecular ion [M+H]⁺ or forms adducts with other cations like sodium [M+Na]⁺. This method is excellent for confirming the molecular weight of the compound with minimal fragmentation. For this compound (Molecular Formula: C₁₄H₁₇NO, Molecular Weight: 215.29 g/mol ), ESI-MS would be expected to show a prominent ion at m/z 216.14, corresponding to the protonated molecule [M+H]⁺.

Table 3: Predicted ESI-MS Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₈NO]⁺ | 216.1383 |

| [M+Na]⁺ | [C₁₄H₁₇NNaO]⁺ | 238.1202 |

| [M+K]⁺ | [C₁₄H₁₇KNO]⁺ | 254.0942 |

| [M+NH₄]⁺ | [C₁₄H₂₁N₂O]⁺ | 233.1648 |

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For a moderately polar compound like this compound, reverse-phase (RP) HPLC is a suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical analytical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. By adjusting the scale of the column and flow rates, this technique can be adapted for preparative applications to isolate the pure compound from a crude reaction mixture.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images that arise from a molecule containing one or more chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, the central carbon atom (C1 of the cyclohexane ring) is bonded to:

A nitrile group (-C≡N)

A 4-methoxyphenyl (B3050149) group

The C2 position of the cyclohexane ring

The C6 position of the cyclohexane ring

Because the pathways from C1 to C2 and C1 to C6 around the symmetrical cyclohexane ring are identical, this carbon is not bonded to four different groups. Therefore, this compound is an achiral molecule. It does not have enantiomers and cannot exist in different stereoisomeric forms. Consequently, the technique of chiral chromatography for the determination of enantiomeric excess is not applicable to this compound.

Flash Column Chromatography for Compound Purification

Flash column chromatography is a critical technique for the purification of this compound, particularly after its synthesis, to remove unreacted starting materials, byproducts, and other impurities. rsc.org This rapid form of preparative column chromatography utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column with positive pressure, often using compressed air. rochester.edu

The selection of an appropriate solvent system (eluent) is paramount for achieving effective separation. rochester.edu For compounds like this compound, a common approach involves using a non-polar solvent mixed with a more polar solvent. The polarity of the eluent is fine-tuned to control the rate at which the compound and its impurities travel through the stationary phase. A typical procedure involves dissolving the crude product in a minimal amount of a strong solvent, such as dichloromethane, and loading it onto the silica gel column. rochester.edu The elution process is then started with a solvent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity potentially being increased gradually (gradient elution) to separate compounds with different polarities effectively. rsc.orgrochester.edu

For instance, in the purification of analogous aromatic compounds, solvent systems such as Benzene (B151609):Ethyl acetate or Hexane:Benzene have been successfully employed. google.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product. The pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. rsc.org

| Parameter | Description | Common Examples for Similar Compounds |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate mixtures rsc.org, Benzene/Ethyl Acetate mixtures google.com |

| Loading Technique | Method of applying the crude sample to the column. | Dissolving in a minimal volume of a strong solvent (e.g., Dichloromethane) rochester.edu or dry loading on silica gel. rochester.edu |

| Elution Method | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity over time). rochester.edu |

Advanced Characterization for Material Properties and Formulations

Beyond confirming the chemical structure, advanced characterization techniques are employed to understand the material properties of this compound, which is crucial for its potential applications and for developing stable formulations. These methods provide insights into the compound's thermal stability, optical behavior, and solid-state structure.

Thermal Gravimetric Analysis (TGA) is a key technique used to assess the thermal stability of a material. For novel nicotinonitrile derivatives, TGA has been used to determine the temperature at which the compound starts to decompose, revealing high thermal stability up to 300 °C in some cases. researchgate.net This information is vital for defining storage conditions and processing parameters in any formulation.

Spectroscopic techniques are used to investigate the optical properties. UV-Vis Spectroscopy provides information on the electronic absorption of the compound, while Fluorescence Spectroscopy can reveal its emissive properties. For example, related nitrile-containing heterocyclic compounds have been shown to exhibit strong blue fluorescence when excited at a specific wavelength. researchgate.net Such photophysical properties are determined by the molecule's electronic structure and are essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). beilstein-journals.org

| Technique | Property Measured | Information Gained for Formulations |

|---|---|---|

| Thermal Gravimetric Analysis (TGA) | Mass loss as a function of temperature. | Provides data on thermal stability and decomposition temperature, guiding storage and handling conditions. researchgate.net |

| UV-Vis Spectroscopy | Electronic absorption of light. | Characterizes the compound's interaction with light, useful for quality control and stability studies under light exposure. beilstein-journals.org |

| Fluorescence Spectroscopy | Emission of light from an excited state. | Identifies and quantifies any luminescent properties, which are critical for applications in optical materials. researchgate.net |

| Single-Crystal X-ray Diffraction | Three-dimensional atomic structure. | Reveals the precise molecular structure and crystal packing, which influences solubility, polymorphism, and bioavailability. beilstein-journals.org |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and reactivity of molecules like 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and its analogs. mdpi.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict various molecular properties. mdpi.com

A key application of DFT is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For derivatives of the core 4-methoxyphenyl (B3050149) structure, DFT calculations have been used to reveal that chemical modifications can significantly alter these electronic properties, influencing the potential for charge transfer within the molecule. researchgate.netmdpi.com

Theoretical vibrational analysis using DFT allows for the calculation of infrared (IR) spectra, which can be compared with experimental data to confirm molecular structures. mdpi.com Furthermore, DFT is employed to calculate other electronic parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which together provide a comprehensive profile of the molecule's reactivity. semanticscholar.org The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. ekb.eg

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV (example value) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV (example value) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV (example value) | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.6382 Debye | Measures the polarity of the molecule. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are essential in drug discovery for predicting the activity of new compounds without the need for synthesis and testing, thus saving time and resources. mdpi.com

For a compound like this compound, a QSAR study would involve several steps. First, a dataset of structurally similar compounds with known biological activities (e.g., anticancer or anti-inflammatory) is compiled. nih.govnih.gov Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, constitutional, electronic, and steric properties. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that links the descriptors to the observed activity. nih.govresearchgate.net The predictive power of the resulting model is then rigorously validated using internal (e.g., cross-validation) and external test sets. researchgate.netnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic properties are favorable or unfavorable for activity, guiding the design of more potent derivatives. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is crucial for understanding the mechanism of action of potential drug candidates. For derivatives of this compound, docking studies have been performed to predict their binding affinity and interaction patterns with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in cancer. scispace.com

The docking process involves placing the ligand in the active site of the receptor and calculating a binding score or energy, which estimates the strength of the interaction. fip.org The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. scispace.comresearchgate.net For example, studies on a triazole derivative containing the 1-(4-methoxyphenyl) moiety showed significant interactions with amino acids like Pro794, Leu792, and Met793 in the EGFR active site. scispace.com

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-receptor complex over time. frontiersin.org MD simulations model the movement of every atom in the system, providing a dynamic view of the binding process and the conformational changes that may occur. frontiersin.orgmdpi.com This technique can validate the stability of the interactions predicted by docking and provide deeper insights into the thermodynamics of binding. physchemres.orgnih.gov

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Derivative 4M | -8.5 (example value) | Met793, Lys745 | Aromatic Hydrogen Bonding |

| Derivative 4M | -8.5 (example value) | Pro794, Leu792, Phe723 | Hydrophobic Interaction |

| Derivative 4N | -8.2 (example value) | Met793, Lys745 | Aromatic Hydrogen Bonding |

| Derivative 4N | -8.2 (example value) | Pro794, Leu792, Met790 | Hydrophobic Interaction |

Predictive Biosimulation in Drug Discovery and Development

Predictive biosimulation represents a more holistic computational approach, integrating data from various sources to create mathematical models of complex biological systems. nih.gov These simulations go beyond single ligand-target interactions to model entire pathways, cells, or even tissues, predicting how a compound like this compound might affect them. nih.govcertara.com

The goal of biosimulation is to bridge the "predictability gap" between early-stage drug discovery and clinical outcomes. nih.gov By creating in silico models, researchers can explore "what if" scenarios, such as how varying the compound's structure might affect its absorption, distribution, metabolism, and excretion (ADME) properties. physchemres.orgnih.gov This allows for the early identification of potential liabilities and the optimization of drug candidates before they enter costly experimental testing. arpa-h.gov

Preclinical Development Considerations and Regulatory Science

Formulation Strategies for Preclinical Studies

The primary goal during early preclinical development is to ensure consistent and maximal exposure of the test compound in animal models to accurately assess its pharmacokinetic, pharmacodynamic, and toxicological profiles. core.ac.uk The formulation strategy is dictated by the physicochemical properties of the active pharmaceutical ingredient (API), the route of administration, and the specific objectives of the study. nih.govnih.gov For a compound like 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, which is likely to have poor water solubility, selecting an appropriate formulation is a critical step. nih.gov

Initial physicochemical characterization is the first step, determining properties such as solubility, pKa, and logP. Based on these findings, a suitable formulation approach is selected. Solutions are often preferred for preclinical studies as the compound is presented in a state ready for absorption. nih.gov However, for poorly soluble compounds, this often requires specialized vehicles.

Common formulation strategies for compounds with low aqueous solubility include:

Co-solvent Systems: A combination of different solvents can be used to solubilize the compound. nih.gov This approach involves mixing water-miscible solvents like polyethylene (B3416737) glycols (PEG), propylene (B89431) glycol, or ethanol (B145695) to create a vehicle capable of dissolving the NCE. nih.gov A key challenge is preventing the drug from precipitating upon dilution with aqueous bodily fluids. nih.gov

Suspensions: For dose determination and toxicology studies, simple aqueous suspensions can be utilized. nih.gov These formulations require the use of wetting agents or surfactants (e.g., polysorbates) and viscosity modifiers to ensure particle uniformity and ease of redispersion. nih.gov

Lipid-Based Formulations: Nanoemulsions and other lipid-based systems can be employed to enhance the solubility and bioavailability of lipophilic compounds. nih.gov

Amorphous Solid Dispersions: Techniques like spray-drying or hot-melt extrusion can be used to create amorphous forms of the drug, which typically exhibit higher solubility than their crystalline counterparts. nih.gov

The choice of excipients is crucial and must consider potential toxicity and any impact on the compound's performance or the animal model itself. nih.gov

Table 1: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds

| Excipient Class | Examples | Purpose |

|---|---|---|

| Solubilizing Agents / Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol, Glycerol | To dissolve the compound and create a solution formulation. |

| Surfactants / Wetting Agents | Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL | To improve the wetting of solid particles in suspensions and enhance solubility. |

| Viscosity Modifiers | Carboxymethyl cellulose (B213188) (CMC), Hydroxypropyl methylcellulose (B11928114) (HPMC) | To stabilize suspensions by preventing rapid settling of particles. |

| Lipid Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | To create oil-based solutions or emulsions for lipophilic compounds. |

Toxicology and Safety Assessment in Animal Models

Toxicology and safety assessments are fundamental components of preclinical development, designed to identify potential hazards and characterize the toxicity profile of an NCE before it is administered to humans. researchgate.net These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. For an arylcyclohexylamine derivative like this compound, detailed toxicity data is often limited for newer analogues, making a thorough investigation essential. nih.govresearchgate.net

The toxicological properties for this compound have not been fully investigated, as indicated by safety data sheets for similar compounds. fishersci.comfishersci.comlgcstandards.com Therefore, a standard battery of tests would be required. The investigation of toxic effects can be short-term or long-term and is dose-dependent. researchgate.net

A typical preclinical safety assessment program includes a range of studies:

Acute Toxicity: These studies determine the effects of a single, high dose of the substance. While the classic LD50 (median lethal dose) test is less common now, acute studies are still necessary to provide information on potential target organs and to help in dose selection for longer-term studies. researchgate.net The number of animals used in such tests has been significantly reduced by organizations like the OECD. researchgate.net

Repeated-Dose Toxicity: These studies (sub-acute, sub-chronic, and chronic) involve repeated administration of the compound over various periods to characterize toxicity that may occur after prolonged exposure.

Genotoxicity: A battery of tests is performed to assess the potential of the compound to damage genetic material. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test.

Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. Core studies typically evaluate effects on the cardiovascular, respiratory, and central nervous systems.

Reproductive and Developmental Toxicology: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

The selection of animal species for testing is critical, and typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species are used. Interspecies differences in pharmacokinetics and metabolism are key considerations when extrapolating animal data to humans. nih.gov

Table 2: Standard Preclinical Toxicology and Safety Assessment Studies

| Study Type | Purpose | Typical Models | Key Endpoints |

|---|---|---|---|

| Acute Toxicity | To determine the effects of a single dose and inform dose selection. | Rodents (Rat, Mouse) | Clinical signs, mortality, gross pathology. |

| Repeated-Dose Toxicity | To evaluate toxicity after repeated exposure over time. | Rodent and Non-rodent | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Safety Pharmacology | To identify off-target effects on major physiological systems. | Various (Rat, Dog, NHP) | Cardiovascular (ECG, blood pressure), Respiratory (respiration rate), Central Nervous System (behavioral assessments). |

| Genotoxicity | To assess the potential for genetic damage. | In vitro (bacteria, mammalian cells), In vivo (rodent) | Gene mutations, chromosomal damage, DNA damage. |

Regulatory Requirements for Investigational New Drug (IND) and Clinical Trial Authorization (CTA) Submissions

Before initiating clinical trials in humans, a sponsor must obtain authorization from the relevant regulatory authorities. In the United States, this involves filing an Investigational New Drug (IND) application with the Food and Drug Administration (FDA). fda.gov In Europe, a Clinical Trial Application (CTA) must be submitted to the national competent authorities of the member states where the trial will be conducted. fda.gov

Both applications serve to demonstrate that the investigational product is reasonably safe for initial use in humans and that the proposed clinical trial is designed to minimize risk to subjects. fda.gov The submissions are supported by a comprehensive data package from preclinical studies.

The core components of an IND and CTA submission include:

Animal Pharmacology and Toxicology Data: This section presents the complete findings from preclinical studies to allow regulators to make an independent assessment of the product's safety profile.

Chemistry, Manufacturing, and Controls (CMC) Information: This part of the application details the composition, manufacture, stability, and controls used for producing the drug substance and the final drug product. fda.gov This ensures the identity, quality, purity, and strength of the investigational drug. fda.gov

Clinical Protocol and Investigator Information: The submission must include the detailed protocol for the proposed clinical trial and the qualifications of the investigators who will conduct the study.

For psychoactive compounds like arylcyclohexylamines, regulatory agencies may have additional requirements, such as an assessment of the abuse potential. nih.gov For nitrile-containing compounds, while many are metabolically stable, data may be required to address any potential concerns regarding cyanide release. core.ac.uk

While the fundamental data requirements for INDs and CTAs are similar, there are procedural differences in their submission and review processes. fda.gov

Table 3: Comparison of Key Aspects of IND and CTA Submissions

| Feature | Investigational New Drug (IND) - USA (FDA) | Clinical Trial Authorization (CTA) - Europe (EMA/National) |

|---|---|---|

| Submission Scope | A single IND can cover multiple studies and phases for a drug. | A separate CTA is typically required for each individual clinical trial. |

| Review Timeline | 30-day safety review period before trials can begin. | Review times can vary between member states but are harmonized under the Clinical Trial Regulation (CTR). |

| Key Dossier | IND Application containing preclinical, CMC, and clinical protocol information. | Common Technical Document format, including the Investigational Medicinal Product Dossier (IMPD) for CMC data. |

| Regulatory Body | Single review by the Food and Drug Administration (FDA). | Coordinated assessment by a Reporting Member State and review by all concerned Member States via a single portal. |

Future Research Directions and Emerging Applications

Development of Novel Analogues with Enhanced Pharmacological Profiles

The core structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a promising starting point for lead optimization. The development of novel analogues focuses on systematically modifying its constituent parts to improve potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are pivotal in guiding these modifications, helping to elucidate how specific structural changes influence the biological activity of the compound. managingip.comresearchgate.net

Key strategies for analogue development include:

Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring can significantly impact receptor binding and metabolic stability. Replacing or modifying the 4-methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Alterations to the Cyclohexyl Ring: The conformationally rigid cyclohexyl ring can be substituted, expanded, or contracted to optimize the spatial arrangement of the pharmacophore. Introducing substituents on the ring could lead to new interactions within a target's binding pocket.

Bioisosteric Replacement of the Nitrile Group: The nitrile group is a versatile functional group in drug design, often acting as a hydrogen bond acceptor or a bioisostere for other groups like carbonyls or halogens. researchgate.netnih.gov While critical for the activity of many compounds, it can also be metabolized. Future research will explore replacing the nitrile with other functional groups, such as tetrazoles or amides, to improve metabolic stability or binding affinity.

The table below outlines potential modifications and their rationale in the design of novel analogues.

| Structural Component | Proposed Modification | Rationale for Enhanced Pharmacological Profile |

| 4-Methoxy Group | Demethylation (to hydroxyl), Alkoxy chain extension | Modulate hydrogen bonding capacity, alter solubility, and impact metabolic pathways (e.g., O-demethylation). |

| Phenyl Ring | Introduction of halogens (F, Cl, Br) or other groups | Enhance binding affinity through new interactions (e.g., halogen bonds), modify lipophilicity, and block metabolic sites. |

| Cyclohexyl Ring | Introduction of alkyl or polar substituents | Improve steric fit within the binding pocket, enhance selectivity, and create additional points of interaction with the target protein. |

| Nitrile (C≡N) Moiety | Replacement with bioisosteres (e.g., tetrazole) | Increase metabolic stability, alter the hydrogen bond accepting capability, and potentially improve the overall safety profile. |

These rational design approaches, guided by SAR principles, are expected to yield next-generation compounds with superior therapeutic profiles. nih.gov

Exploration of New Therapeutic Indications

While the parent scaffold is a known precursor in the synthesis of various compounds, its derivatives hold potential across a spectrum of diseases. Analogues of similar structures have been investigated for anti-inflammatory, antimicrobial, and anticancer properties, suggesting a broad therapeutic window for this chemical class. ontosight.ai The nitrile functional group itself is present in numerous approved drugs, highlighting its utility in targeting a wide range of biological systems. rcsi.com

Future research will focus on screening novel analogues of this compound against a diverse panel of biological targets. Key areas of exploration include:

Oncology: Given the anti-proliferative activity observed in related compounds, new analogues could be evaluated as potential inhibitors of cancer-related enzymes or signaling pathways.

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier makes this scaffold a candidate for developing agents that target central nervous system (CNS) disorders.

Infectious Diseases: The potential antimicrobial properties warrant further investigation, especially in an era of growing antibiotic resistance. Analogues could be tested against various bacterial and fungal strains.

Metabolic Disorders: The methoxyphenyl moiety is present in various bioactive compounds, and new derivatives could be explored for their effects on metabolic targets related to conditions like diabetes or obesity.

Advancements in Synthetic Methodologies for Complex Analogues

The creation of diverse and structurally complex analogues requires sophisticated and efficient synthetic methods. While classical synthetic routes exist, modern catalysis offers powerful tools to overcome their limitations. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method, is particularly relevant. rsc.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a wide range of substrates with high functional group tolerance and mild reaction conditions. numberanalytics.comnih.gov

The application of the Suzuki-Miyaura reaction and other modern synthetic techniques can revolutionize the synthesis of complex analogues by:

Facilitating Late-Stage Functionalization: Allowing for the introduction of diverse aryl or heteroaryl groups onto the core scaffold at a late step in the synthesis, rapidly generating a library of compounds for screening. researchgate.netresearchgate.net

Improving Efficiency and Yield: Offering more direct and higher-yielding routes to complex molecules compared to traditional multi-step syntheses.

Enabling Novel Structures: Providing access to chemical structures and substitution patterns that are difficult or impossible to achieve using conventional methods.

The table below compares traditional and modern synthetic approaches for generating diversity.

| Feature | Traditional Synthetic Methods | Modern Methods (e.g., Suzuki Coupling) |

| Versatility | Often limited by harsh conditions and functional group intolerance. | High functional group tolerance allows for a wider range of substrates. |

| Efficiency | Can involve multiple steps with protection/deprotection chemistry. | Often enables more direct, one-step coupling, increasing overall yield. |

| Library Synthesis | Cumbersome and time-consuming for creating large libraries. | Ideal for parallel synthesis and rapid generation of diverse analogues. |

Future synthetic efforts will likely focus on integrating these advanced catalytic methods to build libraries of novel this compound derivatives for extensive pharmacological evaluation.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action (MoA) of a novel compound is crucial for its development as a therapeutic agent. "Omics" technologies, which allow for the global analysis of biological molecules, provide an unbiased and comprehensive approach to elucidating drug mechanisms, identifying biomarkers, and predicting off-target effects.

The primary omics fields that will drive future research on these compounds are:

Proteomics: This involves the large-scale study of proteins. mdpi.com By treating cells or tissues with a novel analogue, researchers can use mass spectrometry-based proteomics to identify which proteins the compound directly binds to (chemoproteomics) or whose expression levels change in response to the treatment. This can reveal the drug's primary target and affected pathways.

Metabolomics: This is the systematic study of small molecules, or metabolites, within a biological system. researchgate.net Metabolomic analysis can reveal how a compound alters cellular metabolism, providing a functional readout of its biological effect. nih.gov This is particularly useful for identifying downstream effects of target engagement and understanding the holistic impact on cellular physiology. nih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. It can show how a compound affects gene expression, providing clues about the signaling pathways it modulates.

By integrating these omics approaches, researchers can build a detailed picture of how novel analogues of this compound exert their effects, leading to a more rational drug development process and a deeper understanding of their therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, and what are the critical reaction conditions to optimize yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of cyclohexanecarbonitrile can be synthesized by reacting substituted anilines with cyclohexanone precursors under specific conditions. A key method involves the reaction of 4-methoxyaniline with a cyclohexanone intermediate in the presence of hydrazine hydrate, yielding 1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile with an 84.5% yield at 76°C . Critical parameters include temperature control (70–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, can be mitigated by slow addition of electrophilic agents.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range).

- X-ray Crystallography : Single-crystal studies reveal the cyclohexane ring adopts a chair conformation, with axial cyano and equatorial methoxyphenyl groups. Weak C–H···π interactions stabilize the crystal lattice .

- IR Spectroscopy : A sharp peak at ~2240 cm confirms the nitrile group.

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents on the aromatic ring affect the physicochemical properties of cyclohexanecarbonitrile derivatives?

Substituents significantly impact melting points, solubility, and reactivity:

- Electron-donating groups (e.g., -OCH) : Increase solubility in polar solvents due to enhanced dipole interactions. Melting points decrease slightly (e.g., 76°C for 4-methoxyphenyl vs. 76–78°C for 4-methylphenyl derivatives) .

- Electron-withdrawing groups (e.g., -Cl, -F) : Reduce solubility but increase thermal stability. Fluorinated derivatives exhibit higher melting points (e.g., 160–164°C for 1-(4-chlorophenyl) analogs) .

Q. What challenges arise in interpreting crystallographic data for determining the chair conformation of the cyclohexane ring?

Key challenges include:

- Disorder in Crystal Lattices : Axial substituents like the cyano group may introduce torsional strain, complicating electron density maps.

- Non-classical Hydrogen Bonding : Weak C–H···π interactions (e.g., 2.7–3.0 Å) can distort the chair conformation, requiring high-resolution data (R factor < 0.05) for accurate modeling .

- Temperature Effects : Thermal motion at higher temperatures (e.g., 298 K vs. 173 K) may blur atomic positions, necessitating low-temperature data collection .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.